molecular formula C31H28N6 B10881211 7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B10881211
M. Wt: 484.6 g/mol
InChI Key: GXTFTCFODYBQOF-UHFFFAOYSA-N
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Description

N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(1H-imidazol-1-yl)propyl]amine: is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, benzyl, diphenyl, and imidazole groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(1H-imidazol-1-yl)propyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of benzyl and diphenyl groups through Friedel-Crafts alkylation. The final step involves the attachment of the imidazole group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(1H-imidazol-1-yl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole group using alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(1H-imidazol-1-yl)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-methylamine
  • N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-ethylamine

Uniqueness

N-(7-Benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(1H-imidazol-1-yl)propyl]amine is unique due to the presence of the imidazole group, which can enhance its binding affinity and specificity for certain biological targets

Properties

Molecular Formula

C31H28N6

Molecular Weight

484.6 g/mol

IUPAC Name

7-benzyl-N-(3-imidazol-1-ylpropyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C31H28N6/c1-4-11-24(12-5-1)21-37-29(26-15-8-3-9-16-26)27(25-13-6-2-7-14-25)28-30(34-22-35-31(28)37)33-17-10-19-36-20-18-32-23-36/h1-9,11-16,18,20,22-23H,10,17,19,21H2,(H,33,34,35)

InChI Key

GXTFTCFODYBQOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C(N=CN=C32)NCCCN4C=CN=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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